3-Acetyl-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
3-Acetyl-2-oxazolidinone can be synthesized through various methods, including the acylation and annulation reactions. A notable synthesis route involves the Diels-Alder reactions of 3-acetyl-2(3H)-oxazolone, leading to the production of intermediates and products relevant for further chemical transformations (Scholz, Heine, & Hartmann, 2003). This method exemplifies the compound's utility in creating complex molecular structures.
Molecular Structure Analysis
The molecular structure of 3-Acetyl-2-oxazolidinone facilitates its involvement in various chemical reactions. Its structure is defined by the oxazolidinone ring, which is a key feature that impacts its reactivity and interaction with other molecules. X-ray crystallography and other analytical techniques have been employed to elucidate the structural details of this compound, contributing to a better understanding of its chemical behavior.
Chemical Reactions and Properties
3-Acetyl-2-oxazolidinone participates in several chemical reactions, including but not limited to, N-arylation processes to produce 3-aryl-2-oxazolidinones through the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides (Cacchi, Fabrizi, Goggiamani, & Zappia, 2001). This highlights its versatility in synthesizing a wide range of chemical entities.
Scientific Research Applications
Antibacterial Applications
- Oxazolidinones like U-100592 and U-100766, which may include derivatives of 3-acetyl-2-oxazolidinone, demonstrate potent in vitro antibacterial activities against a variety of clinically important human pathogens. These compounds have shown effectiveness against methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis and faecium, Streptococcus pyogenes, and others, indicating a broad spectrum of antibacterial capabilities (Zurenko et al., 1996).
Synthesis and Chemical Properties
- 3-Acetyl-2-oxazolidinone is used in Diels–Alder reactions, which are a type of organic chemical reaction (more specifically a cycloaddition) between a conjugated diene and a substituted alkene (dienophile) to form a substituted cyclohexene system. It has been used to synthesize compounds like 6-amino-3,4-dimethyl-cis-3-cyclohexen-1-ol, demonstrating its versatility in organic synthesis (Scholz et al., 2003).
Therapeutic Potential
- 3-Acetyl-2-oxazolidinone derivatives have been researched for their potential in treating multidrug-resistant Gram-positive bacterial infections. Such derivatives are compared to vancomycin in terms of in vitro and in vivo activities against representative strains, including Mycobacterium tuberculosis (Brickner et al., 1996).
Mechanism of Action
- The oxazolidinone class, including its derivatives, inhibits bacterial protein synthesis. This mechanism of action is distinct from other antibacterial agents, involving very early inhibition of bacterial protein synthesis. It highlights the unique properties of oxazolidinones and their derivatives in combating bacterial infections (Hutchinson, 2003).
Chemical Manipulation and Interconversion
- Research has explored the chemoselective deprotection and functional group interconversion of ring-fused 2N,3O-oxazolidinones of N-acetyl-d-glucosamine. This demonstrates the chemical versatility of oxazolidinone derivatives for various synthetic applications (Wei & Kerns, 2005).
Future Developments
- The success of oxazolidinones like linezolid has stimulated significant research efforts to discover new agents in this class, including derivatives of 3-acetyl-2-oxazolidinone. This ongoing research indicates the potential for novel therapeutic applications and the development of new compounds with enhanced properties (Shaw & Barbachyn, 2011).
Safety And Hazards
properties
IUPAC Name |
3-acetyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-4(7)6-2-3-9-5(6)8/h2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCHMAAUXSQMED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337114 |
Source
|
Record name | 3-Acetyl-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-2-oxazolidinone | |
CAS RN |
1432-43-5 |
Source
|
Record name | 3-Acetyl-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetyl-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.